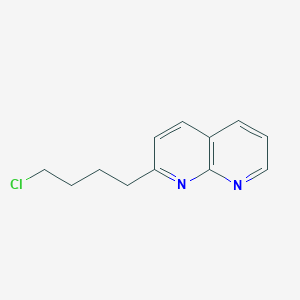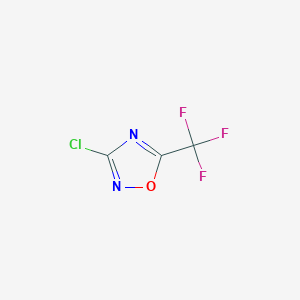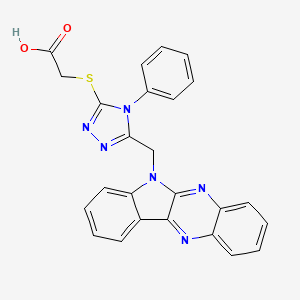
4-(Ethylamino)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylamino)pyrimidine-5-carbaldehyde is a heterocyclic organic compound that features a pyrimidine ring substituted with an ethylamino group at the 4-position and an aldehyde group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of a pyrimidine core. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The subsequent substitution of the chlorine atoms with an ethylamino group can be achieved through nucleophilic aromatic substitution (SNAr) reactions . The reaction conditions often involve the use of solvents, bases, and heating sources to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrimidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-(Ethylamino)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(Ethylamino)pyrimidine-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the aldehyde group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4-Amino-6-chloropyrimidine-5-carbaldehyde
- 4,6-Dichloropyrimidine-5-carbaldehyde
Uniqueness
4-(Ethylamino)pyrimidine-5-carbaldehyde is unique due to the presence of both an ethylamino group and an aldehyde group on the pyrimidine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
4-(ethylamino)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-2-9-7-6(4-11)3-8-5-10-7/h3-5H,2H2,1H3,(H,8,9,10) |
Clé InChI |
PPCODUXECVJVKI-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC=NC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)



